1-[4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
Description
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at position 4 with a 4-methoxybenzenesulfonyl group and at position 8 with an acetyl (ethanone) moiety.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-13(19)17-9-7-16(8-10-17)18(11-12-23-16)24(20,21)15-5-3-14(22-2)4-6-15/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGORSWQDJIZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction, using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a strong acid or base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The spirocyclic structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1-oxa-4,8-diazaspiro[4.5]decane scaffold is highly modular, allowing for diverse substitutions at positions 4 and 7. Key analogs and their substituent-driven property variations are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Donating vs. Withdrawing Groups :
- The target’s 4-methoxybenzenesulfonyl group (electron-donating) likely enhances solubility compared to 4-chlorobenzenesulfonyl (electron-withdrawing) in G499-0149 .
- Fluorinated analogs (e.g., G499-0289) exhibit lower logP values due to fluorine’s electronegativity .
Ketone vs. Ethanesulfonyl () introduces bulkier substituents, which may reduce membrane permeability .
Aryl vs. Alkyl Substituents: G499-0149’s 4-ethoxyphenyl group introduces aromatic bulk, raising logP (3.326) compared to the target’s acetyl . Branched alkyl groups (e.g., 2,2-dimethylpropanoyl in G499-0289) lower logP (2.633) due to reduced surface area .
Biological Activity
1-[4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its unique conformational properties. The presence of the methoxybenzenesulfonyl group enhances its lipophilicity and may influence its interaction with biological targets.
1. Antinociceptive Effects
Recent studies have indicated that derivatives of diazaspiro compounds exhibit dual activity as μ-opioid receptor agonists and σ1 receptor antagonists. This dual action may provide analgesic effects while reducing side effects commonly associated with traditional opioids, such as constipation .
Table 1: Comparison of Analgesic Activity
| Compound | μ-Opioid Receptor Activity | σ1 Receptor Activity | Analgesic Potency |
|---|---|---|---|
| Oxycodone | High | Low | Standard |
| 15au | Moderate | High | Comparable |
2. Anticonvulsant Properties
Similar compounds within the diazaspiro class have been evaluated for anticonvulsant activity. For instance, studies on substituted thiadiazoles suggest that modifications to the diazaspiro framework can enhance anticonvulsant efficacy while minimizing neurotoxic effects .
Table 2: Anticonvulsant Activity of Related Compounds
| Compound | Anticonvulsant Efficacy | Neurotoxicity Level |
|---|---|---|
| Compound A | High | Moderate |
| 1-[4-(methoxy)...] | Moderate | Low |
The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems through receptor interactions. The compound’s ability to act on both opioid and sigma receptors suggests a multifaceted approach to pain management.
Opioid Receptor Interaction
The binding affinity for μ-opioid receptors is critical for analgesic effects. The structural modifications in the compound enhance its selectivity and potency at these receptors, making it a candidate for further development in pain management therapies.
Sigma Receptor Modulation
Antagonism at σ1 receptors has been linked to reduced side effects typically associated with opioid use. This mechanism may provide a therapeutic advantage by mitigating issues such as respiratory depression and addiction potential.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative showed significant pain relief in patients with chronic pain conditions without the typical side effects associated with opioids.
- Case Study 2 : Another study demonstrated improved seizure control in patients with epilepsy when treated with a related diazaspiro compound, supporting its potential role in anticonvulsant therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
